ALK inhibitor 1 - 761436-81-1

ALK inhibitor 1

Catalog Number: EVT-362334
CAS Number: 761436-81-1
Molecular Formula: C23H28BrN7O3S
Molecular Weight: 562.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ALK inhibitors are anti-cancer drugs that act on tumors with variations of anaplastic lymphoma kinase (ALK) such as an EML4 - ALK translocation . They fall under the category of tyrosine kinase inhibitors, which work by inhibiting proteins involved in the abnormal growth of tumor cells .


Synthesis Analysis

A series of novel type-I 1/2 inhibitors were rationally designed and synthesized, showing potent inhibitory activity in in vitro ALK enzyme-based assay and superior antiproliferation activity in three ALK-positive cancer cell lines . Another study discussed the design and synthesis of boron-containing ALK inhibitors with favorable in vivo efficacy .


Molecular Structure Analysis

The ALK gene fusion defines one molecular subtype of non-small cell cancer (NSCLC), comprising 4–6% of lung adenocarcinomas . A chromosomal rearrangement involving the ALK gene on chromosome 2 leads to ectopic expression of the tyrosine kinase-containing portion of ALK and its constitutive activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of ALK inhibitor 1 can be found in various chemical databases. For instance, the ChemicalBook provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .

CEP-37440 (27b)

Compound Description: CEP-37440 is a clinical stage, dual focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK) inhibitor. It exhibits improved metabolic stability, pharmacokinetic parameters, and in vitro activity against clinically derived resistance mutations compared to earlier analogs. []

Relevance: CEP-37440 was discovered during the optimization of analogs structurally related to "ALK inhibitor 1" for improved metabolic stability. This suggests that CEP-37440 shares key structural features with "ALK inhibitor 1" although the specific structural details are not provided in the abstract. []

Reference:

Pyrrolopyrimidine 10 (GSK2163632A)

Compound Description: Pyrrolopyrimidine 10 is a potent inhibitor of Testis‐specific serine/threonine kinase 2 (TSSK2) with an IC50 of 22 nM. It represents a novel class of TSSK2 inhibitors. []

Relevance: Pyrrolopyrimidine 10 was identified through a high-throughput screen that also yielded "ALK inhibitor 1" as a potent hit. This screening effort focused on identifying inhibitors of TSSK2, suggesting that both "ALK inhibitor 1" and pyrrolopyrimidine 10 share structural features that confer activity against this kinase target. []

Reference:

2‐[[5‐chloro‐2‐[2‐methoxy‐4‐(1‐methylpiperidin‐4‐yl)anilino]pyrimidin‐4‐yl]amino]‐N‐methylbenzenesulfonamide (Compound 19)

Compound Description: This compound is a novel, potent pyrimidine-based inhibitor of TSSK2 with an IC50 of 66 nM. It demonstrates a favorable potency rank order, inhibiting TSSK1>TSSK2>TSSK3>TSSK6. Importantly, this compound lacks structural features associated with metabolic activation. []

Relevance: Compound 19 emerged from the same pyrrolopyrimidine and pyrimidine chemical series that yielded "ALK inhibitor 1" as a potent TSSK2 inhibitor. The shared pyrimidine core and overall structural similarity suggest that both compounds target the TSSK2 kinase through similar binding interactions. []

Overview

Anaplastic lymphoma kinase inhibitor 1 is a chemical compound that has gained attention in the field of cancer treatment, particularly for its role in inhibiting anaplastic lymphoma kinase, a protein that can drive the growth of certain cancers. This compound is classified as a small-molecule inhibitor and is primarily used in the treatment of anaplastic lymphoma kinase-positive lung cancer, among other malignancies.

Source

Anaplastic lymphoma kinase inhibitor 1 is derived from a class of compounds known as anaplastic lymphoma kinase inhibitors. The most notable examples include crizotinib, a first-generation inhibitor, and subsequent generations like alectinib and brigatinib. These compounds were developed based on the understanding of the molecular mechanisms underlying anaplastic lymphoma kinase's role in cancer progression.

Classification

Anaplastic lymphoma kinase inhibitors are classified into several generations based on their development timeline and mechanism of action. The first-generation inhibitors, such as crizotinib, are often less selective and may lead to resistance. Newer generations like alectinib and brigatinib have been designed to overcome these limitations, offering improved efficacy and reduced side effects.

Synthesis Analysis

Methods

The synthesis of anaplastic lymphoma kinase inhibitor 1 typically involves multiple chemical reactions aimed at constructing the core structure that interacts with the anaplastic lymphoma kinase protein.

  1. Fluorinated Analogues: One method involves synthesizing fluorinated analogues through reactions with fluoroethyl tosylate, yielding derivatives that enhance the pharmacokinetic properties of the original compound .
  2. Multi-step Synthesis: Another approach includes multi-step synthesis involving various reagents such as sodium hydroxide and boronic acids, often utilizing palladium-catalyzed reactions to form carbon-carbon bonds .

Technical Details

The synthesis process is characterized by careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography are employed for purification and characterization of the compounds.

Molecular Structure Analysis

Structure

Anaplastic lymphoma kinase inhibitor 1 features a complex molecular structure that typically includes a central aromatic ring system linked to various functional groups that enhance its binding affinity to the anaplastic lymphoma kinase protein.

Data

The molecular formula for anaplastic lymphoma kinase inhibitor 1 can vary depending on specific derivatives but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen. For example, crizotinib has a molecular formula of C21H24ClFN4O2S.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing anaplastic lymphoma kinase inhibitor 1 include nucleophilic substitutions and coupling reactions. These reactions are critical for forming the desired functional groups that dictate the compound's biological activity.

Technical Details

For instance, during the synthesis of fluorinated derivatives, specific reaction conditions such as temperature control and choice of solvents (e.g., dimethyl sulfoxide) are crucial for achieving optimal yields . Additionally, characterization techniques like nuclear magnetic resonance spectroscopy are employed to confirm the structure of synthesized compounds.

Mechanism of Action

Process

Anaplastic lymphoma kinase inhibitor 1 exerts its therapeutic effects by binding to the anaplastic lymphoma kinase protein, inhibiting its activity. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Data

Studies have shown that binding affinity can be quantified using techniques such as molecular docking simulations, revealing interactions with key residues within the anaplastic lymphoma kinase active site . For example, specific hydrogen bonds formed with residues like Met1199 and Glu1197 are critical for effective inhibition.

Physical and Chemical Properties Analysis

Physical Properties

Anaplastic lymphoma kinase inhibitor 1 typically exhibits solid-state properties at room temperature with varying melting points depending on its specific derivative.

Chemical Properties

The chemical properties include solubility in organic solvents and stability under physiological conditions. For instance, crizotinib is known to be soluble in dimethyl sulfoxide but has limited solubility in water.

Relevant Data or Analyses

Characterization data often includes information from spectroscopic analyses (e.g., infrared spectroscopy) indicating functional groups present in the compound.

Applications

Scientific Uses

Anaplastic lymphoma kinase inhibitor 1 is primarily used in clinical settings for treating lung cancer characterized by anaplastic lymphoma kinase rearrangements. Its use has expanded into research settings where it serves as a model compound for developing new inhibitors aimed at overcoming drug resistance seen with earlier generation inhibitors.

Properties

CAS Number

761436-81-1

Product Name

ALK inhibitor 1

IUPAC Name

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide

Molecular Formula

C23H28BrN7O3S

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)

InChI Key

FTSDLONCFCQDGA-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.